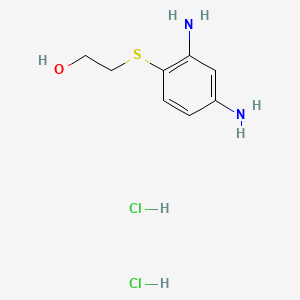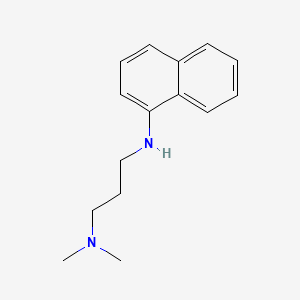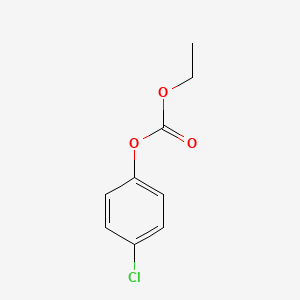
(4-Chlorophenyl) ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl) ethyl carbonate is an organic compound with the molecular formula C9H9ClO3 It is a carbonate ester derived from 4-chlorophenol and ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl) ethyl carbonate can be synthesized through the reaction of 4-chlorophenol with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
4-Chlorophenol+Ethyl chloroformate→(4-Chlorophenyl) ethyl carbonate+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chlorophenyl) ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to produce 4-chlorophenol and ethanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Nucleophilic Substitution: Amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-Chlorophenol and ethanol.
Transesterification: Various carbonate esters.
Nucleophilic Substitution: Substituted carbamates or thiocarbamates.
Applications De Recherche Scientifique
(4-Chlorophenyl) ethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It can be employed in the preparation of prodrugs or active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl) ethyl carbonate depends on the specific application. In organic synthesis, it acts as a carbonylating agent, introducing the carbonate group into target molecules. In pharmaceuticals, it may serve as a prodrug, releasing the active compound upon hydrolysis in the body.
Comparaison Avec Des Composés Similaires
- Phenyl ethyl carbonate
- Methyl phenyl carbonate
- Ethyl phenyl carbonate
Comparison: (4-Chlorophenyl) ethyl carbonate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and properties. Compared to phenyl ethyl carbonate, the chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Propriétés
Numéro CAS |
22719-87-5 |
|---|---|
Formule moléculaire |
C9H9ClO3 |
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
(4-chlorophenyl) ethyl carbonate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
Clé InChI |
YVZRSAKDPDOUPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


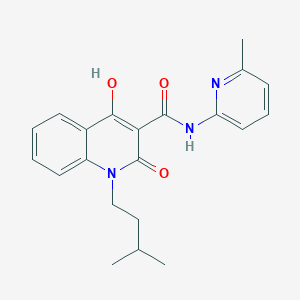
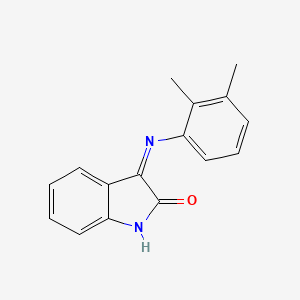

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
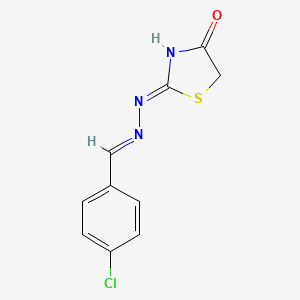
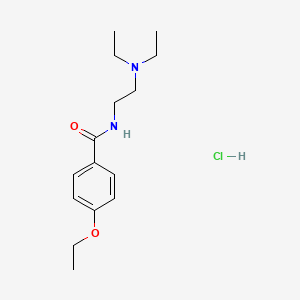

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)


